4-acetyl-N-((4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl)methyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
4-acetyl-N-((4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl)methyl)benzamide is a synthetic compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is commonly referred to as DMAT and is synthesized using a specific method. The purpose of
Scientific Research Applications
Synthesis of Glycosides and Anti-tumor Applications
A study by Bagga et al. (1997) explored the synthesis of analogues of the anti-tumor drug 2-[N-(hydroxymethyl)methylamino]-4,6-bis (dimethylamino)-1,3,5-triazine (HMPMM), focusing on replacing OH or dimethylamino groups with carbohydrates to produce triazinyl β-glycosides. These modifications aim to enhance the compound's cytotoxic effects, demonstrating the relevance of triazine derivatives in developing new anti-tumor treatments (Bagga, Dua, Williams, & Simmonds, 1997).
Development of Anti-inflammatory and Analgesic Agents
Abu-Hashem et al. (2020) synthesized novel benzodifuranyl; 1,3,5-triazines; 1,3,5-oxadiazepines; and thiazolopyrimidines derived from visnaginone and khellinone as anti-inflammatory and analgesic agents. These compounds showed high inhibitory activity on cyclooxygenase-2 (COX-2) selectivity, analgesic, and anti-inflammatory activities, highlighting the potential of triazine derivatives in medical applications (Abu-Hashem, Al-Hussain, & Zaki, 2020).
Novel Cyclic Dipeptidyl Ureas
Sañudo et al. (2006) reported on the synthesis of 3-hydroxy-6-oxo[1,2,4]triazin-1-yl alaninamides, a new class of cyclic dipeptidyl ureas. This work contributes to the expanding field of pseudopeptidic triazines, which could have applications in pharmaceutical development due to their unique structural features (Sañudo, Marcaccini, Basurto, & Torroba, 2006).
Corrosion Inhibition for Steel
Hu et al. (2016) synthesized two benzothiazole derivatives for studying their corrosion inhibiting effect against steel in a 1 M HCl solution. The inhibitors showed high efficiency and stability, indicating the utility of triazine derivatives in materials science and engineering for protecting metals against corrosion (Hu, Yan-bin, Ma, Zhu, Jun, Li, & Cao, 2016).
properties
IUPAC Name |
4-acetyl-N-[[4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl]methyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N5O3/c1-10(22)11-5-7-12(8-6-11)14(23)17-9-13-18-15(21(2)3)20-16(19-13)24-4/h5-8H,9H2,1-4H3,(H,17,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QHQNVLLOIABLPS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)C(=O)NCC2=NC(=NC(=N2)OC)N(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-acetyl-N-((4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl)methyl)benzamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.